molecular formula C10H20N2O B3167900 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one CAS No. 926198-21-2

1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B3167900
CAS No.: 926198-21-2
M. Wt: 184.28 g/mol
InChI Key: KAHFTSDJXTZGIK-UHFFFAOYSA-N
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Description

1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological properties and pharmaceutical importance . This compound is of particular interest in the fields of medicinal chemistry and organic synthesis.

Safety and Hazards

The safety data sheet for a related compound “5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole” indicates that it causes severe skin burns and eye damage . It’s important to handle such compounds with care, using protective equipment and following safety protocols.

Future Directions

While specific future directions for “1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one” are not available, research into 1,4-diazepanes is ongoing due to their wide application in the synthesis of natural products and pharmaceuticals . The development of efficient methods for the synthesis of optically pure 1,4-diazepanes remains a challenging task .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one can be achieved through various methods. One common approach involves the intramolecular reductive amination of the corresponding aminoketones using imine reductase-catalyzed reactions . This method is advantageous due to its high enantioselectivity and efficiency.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: 1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one stands out due to its versatile synthetic routes, diverse chemical reactivity, and broad range of applications in various scientific fields. Its ability to serve as a precursor for multiple pharmacologically active compounds highlights its significance in medicinal chemistry .

Properties

IUPAC Name

1-(1,4-diazepan-1-yl)-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-7-4-5-11-6-8-12/h11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHFTSDJXTZGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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